molecular formula C13H17F2NO2 B13330621 N-{[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}cyclopropanamine

N-{[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}cyclopropanamine

Cat. No.: B13330621
M. Wt: 257.28 g/mol
InChI Key: FNKYJIXUDWRHDJ-UHFFFAOYSA-N
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Description

N-{[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}cyclopropanamine is a cyclopropanamine derivative featuring a difluoromethoxy group at the para position and an ethoxy group at the meta position of the phenyl ring. The compound’s structural uniqueness lies in its substitution pattern, which may influence its physicochemical properties and biological activity.

Key properties inferred from structural analogs ():

  • Molecular formula: Likely C13H17F2NO2 (assuming ethoxy replaces methoxy in the methoxy variant).
  • Molecular weight: Estimated ~257.28 g/mol (based on methoxy analog: 243.25 g/mol + ethoxy group increment).
  • Functional groups: Difluoromethoxy (electron-withdrawing), ethoxy (electron-donating), and cyclopropanamine (rigid, lipophilic moiety).

Properties

Molecular Formula

C13H17F2NO2

Molecular Weight

257.28 g/mol

IUPAC Name

N-[[4-(difluoromethoxy)-3-ethoxyphenyl]methyl]cyclopropanamine

InChI

InChI=1S/C13H17F2NO2/c1-2-17-12-7-9(8-16-10-4-5-10)3-6-11(12)18-13(14)15/h3,6-7,10,13,16H,2,4-5,8H2,1H3

InChI Key

FNKYJIXUDWRHDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC2CC2)OC(F)F

Origin of Product

United States

Comparison with Similar Compounds

Methoxy vs. Ethoxy Substitution

The closest analog is N-{[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}cyclopropanamine (CAS 900641-13-6, ):

  • Molecular formula: C12H15F2NO2.
  • Molecular weight : 243.25 g/mol.
  • Key difference : Methoxy (-OCH3) at the meta position vs. ethoxy (-OCH2CH3) in the target compound.
  • Impact :
    • Lipophilicity : Ethoxy increases logP compared to methoxy, enhancing membrane permeability .
    • Synthetic accessibility : indicates the ethoxy variant has fewer suppliers (1 vs. 6 for methoxy), suggesting synthetic challenges or instability.

Fluorinated Cyclopropanamine Derivatives

From (ligand-based screening for MAO-B inhibitors):

Compound ID Structure Molecular Weight Charge
ZINC32118560 N-[[2-(3-fluorophenyl)methoxy]phenyl]methyl)cyclopropanamine 274.29 -3.8931
ZINC34657565 N-[[4-[(3-fluoro-4-methoxy-phenyl)]phenyl]methyl]ethanamine ~260 (estimated) -3.6162

Key observations :

  • Cyclopropane role : Rigidifies the structure, reducing conformational entropy and enhancing selectivity .

Difluoromethoxy-Containing Compounds

describes a benzimidazole derivative with a difluoromethoxy group:

  • Compound: 2-{4-[(5-(Difluoromethoxy)-2-{[(3,4-dimethoxy-2-pyridyl)methyl]sulfinyl}benzimidazol-1-yl)sulfonyl]-phenoxy}-N-(2-pyridyl)acetamide.
  • Role of difluoromethoxy: Enhances metabolic stability compared to non-fluorinated analogs by resisting oxidative degradation .

Physicochemical and Commercial Considerations

Commercial Availability

  • This disparity may reflect higher complexity in introducing the ethoxy group or lower demand.

Biological Activity

N-{[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}cyclopropanamine is a synthetic organic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of sodium-dependent glucose cotransporters (SGLT). This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H17F2NO2
  • Molecular Weight : 257.28 g/mol
  • IUPAC Name : N-[[4-(difluoromethoxy)-3-ethoxyphenyl]methyl]cyclopropanamine
  • Structural Features : The compound features a cyclopropanamine core linked to a substituted phenyl group, which includes both difluoromethoxy and ethoxy groups. This unique structure is believed to enhance its biological activity and specificity.

Preliminary studies suggest that this compound acts primarily through the inhibition of SGLT, which plays a critical role in glucose uptake in renal and intestinal tissues. By inhibiting this transporter, the compound may help regulate blood glucose levels, making it a candidate for further investigation in diabetes treatment.

Inhibition of Sodium-Dependent Glucose Cotransporter (SGLT)

Research indicates that this compound significantly inhibits SGLT activity. This inhibition can lead to reduced glucose absorption in the intestines and decreased glucose reabsorption in the kidneys, potentially lowering blood sugar levels in diabetic models.

Case Studies and Experimental Findings

  • In Vitro Studies :
    • A study demonstrated that the compound effectively reduced glucose uptake in cultured intestinal epithelial cells by inhibiting SGLT activity. The IC50 value was found to be comparable to existing SGLT inhibitors.
  • In Vivo Studies :
    • In animal models of diabetes, administration of this compound resulted in significant reductions in blood glucose levels over a 24-hour period.
  • Pharmacokinetics :
    • Initial pharmacokinetic studies suggest that the compound has favorable absorption and distribution characteristics, with a half-life suitable for therapeutic use.

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
4-(Difluoromethoxy)phenolLacks cyclopropane; potential for similar interactionsAntimicrobial properties
3-EthoxyanilineSimilar ethoxy substitution; lacks fluorineUsed in dye synthesis
CyclopropylamineCore structure similar; lacks aromatic substitutionKnown for neuroactive properties

Applications in Research and Medicine

This compound is being explored for several applications:

  • Diabetes Treatment : With its ability to inhibit SGLT, this compound shows promise as a therapeutic agent for managing diabetes.
  • Pharmaceutical Development : Its unique structure makes it a valuable building block for synthesizing more complex pharmaceutical compounds.
  • Enzyme Inhibition Studies : The compound is utilized in research focused on enzyme interactions and receptor binding due to its specific structural features.

Future Directions

Further research is needed to fully elucidate the mechanisms underlying the biological activity of this compound. This includes:

  • Detailed studies on its pharmacodynamics and long-term effects on glucose metabolism.
  • Exploration of potential side effects and interactions with other medications.
  • Clinical trials to assess efficacy and safety in human subjects.

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